1-Piperazinecarboxamide, 4-acetyl-

描述

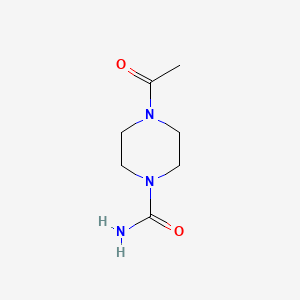

1-Piperazinecarboxamide, 4-acetyl- is a chemical compound with the molecular formula C7H13N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

准备方法

The synthesis of 1-Piperazinecarboxamide, 4-acetyl- can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .

化学反应分析

1-Piperazinecarboxamide, 4-acetyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms or the acetyl group, leading to the formation of N-oxides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the acetyl group.

科学研究应用

1-Piperazinecarboxamide, 4-acetyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, 1-Piperazinecarboxamide, 4-acetyl- is explored for its potential as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Piperazinecarboxamide, 4-acetyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use .

相似化合物的比较

1-Piperazinecarboxamide, 4-acetyl- can be compared with other similar compounds, such as:

Piperazine-1-carboxamide: This compound has a similar structure but lacks the acetyl group.

4-Carbamyl-1-piperazine: This compound has a carbamyl group instead of an acetyl group.

N-Acetylpiperazine: This compound has an acetyl group attached to the nitrogen atom of the piperazine ring.

The uniqueness of 1-Piperazinecarboxamide, 4-acetyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

1-Piperazinecarboxamide, 4-acetyl- (CAS Number: 98337-79-2) is a chemical compound belonging to the piperazine family, characterized by its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-Piperazinecarboxamide, 4-acetyl- is C₇H₁₃N₃O₂. Its structure features a piperazine ring with an acetyl group at the fourth position, which contributes to its biological properties. The compound is synthesized through various methods, including cyclization reactions and Ugi reactions, allowing for the introduction of diverse functional groups .

Biological Activity

1-Piperazinecarboxamide, 4-acetyl- has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Anticancer Properties : Research indicates that 1-Piperazinecarboxamide, 4-acetyl- may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .

The biological activity of 1-Piperazinecarboxamide, 4-acetyl- is primarily mediated through its interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to the active sites of enzymes such as ACC, leading to reduced enzyme activity and subsequent alterations in metabolic pathways .

- Receptor Interaction : It may also interact with various receptors in the body, potentially modulating signaling cascades that influence cellular responses .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, 1-Piperazinecarboxamide, 4-acetyl- was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Effects

A study focused on the anticancer effects of piperazine derivatives found that treatment with 1-Piperazinecarboxamide, 4-acetyl- led to a dose-dependent reduction in cell viability in HepG2 liver cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 5 |

| 25 | 60 | 20 |

| 50 | 30 | 50 |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-acetyl-1-piperazinecarboxamide derivatives?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling reactions : Use of acyl chlorides or carbodiimide-based reagents to introduce the acetyl and carboxamide groups .

- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency, with triethylamine as a catalyst to neutralize byproducts .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing 4-acetyl-1-piperazinecarboxamide compounds?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and purity by resolving proton environments and carbon backbones .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% required for biological studies) .

- Mass Spectrometry (MS) : Validates molecular weight and detects fragmentation patterns .

Q. What safety precautions are necessary when handling 4-acetyl-1-piperazinecarboxamide derivatives?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 4-acetyl-1-piperazinecarboxamide derivatives?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine functionalization .

- Catalyst screening : Test alternatives like DMAP or HOBt to improve acylation efficiency .

Q. How can contradictions in spectroscopic data for these compounds be resolved?

- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguous peaks caused by conformational flexibility .

- Isotopic labeling : Use deuterated solvents or 15N-labeled reagents to simplify complex splitting patterns in NMR .

- Computational modeling : DFT calculations predict spectroscopic profiles to align with experimental data .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of 4-acetyl-1-piperazinecarboxamide derivatives?

- Functional group modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl ring and assess bioactivity changes .

- Receptor binding assays : Use radioligand displacement studies to quantify affinity for targets like serotonin or dopamine receptors .

- Computational docking : Molecular dynamics simulations predict binding modes and interaction energies with biological targets .

Q. How can the stability of 4-acetyl-1-piperazinecarboxamide derivatives be assessed under varying conditions?

- Stress testing : Expose compounds to extreme pH (1–13), heat (40–60°C), and UV light to identify degradation pathways .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to piperazine or acetylated byproducts) over time .

- Compatability studies : Test excipients or solvents for formulation stability .

属性

IUPAC Name |

4-acetylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVCCTKTVHHAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406601 | |

| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98337-79-2 | |

| Record name | 1-Piperazinecarboxamide, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。